molecular formula C20H17N3O2S B2908009 N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide CAS No. 954619-34-2

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide

Cat. No.: B2908009
CAS No.: 954619-34-2
M. Wt: 363.44
InChI Key: BEQWXHJIBRCYOF-UHFFFAOYSA-N
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Description

N-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a thiazole core linked to a benzamide moiety and a 1,2,3,4-tetrahydroisoquinoline group.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-18(15-7-2-1-3-8-15)22-20-21-17(13-26-20)19(25)23-11-10-14-6-4-5-9-16(14)12-23/h1-9,13H,10-12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQWXHJIBRCYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Mechanism of Action

The mechanism of action of N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Thiazole-Based Benzamide Derivatives ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) share the thiazole-benzamide scaffold but differ in substituents:

  • Key Differences: The target compound replaces pyridinyl and morpholine/piperazine groups with a tetrahydroisoquinoline-carbonyl unit.
  • Spectral Data :
    • Similar compounds exhibit characteristic ¹H NMR signals for thiazole protons (δ 7.2–8.1 ppm) and carbonyl groups (¹³C NMR δ 165–170 ppm). HRMS data confirm molecular weights within ±0.5 ppm accuracy .
  • Biological Relevance :
    • Pyridinyl and morpholine substituents in 4d–4i are associated with kinase inhibition, suggesting the target compound may share similar mechanisms but with altered selectivity due to its unique substituent .

1,2,4-Triazole-Thione Derivatives ()

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] differ in core heterocycles but share sulfonyl and fluorophenyl groups:

  • Key Differences :
    • The 1,2,4-triazole-thione system contrasts with the thiazole core, altering electron distribution and tautomeric behavior.
    • IR spectra of triazole-thiones lack C=O stretches (~1663–1682 cm⁻¹) but show C=S vibrations (~1247–1255 cm⁻¹), whereas the target compound retains a benzamide carbonyl .
  • Biological Implications: Triazole-thiones exhibit tautomer-dependent activity, while the rigid tetrahydroisoquinoline in the target compound may favor stable receptor interactions .

Benzo[d]thiazole-Carbamothioyl Benzamides ()

N-({(1,3-Benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides (3a–g) feature a benzothiazole-carbamothioyl group instead of thiazole-tetrahydroisoquinoline:

  • Key Differences :
    • The benzothiazole ring enhances aromaticity and electron-withdrawing effects compared to thiazole.
    • Carbamothioyl (C=S) groups in 3a–g may confer distinct metal-binding properties absent in the target compound .
  • Bioactivity :
    • Compounds 3a–g show predictive bioactivity scores for enzyme inhibition (EI) and ion channel modulation (ICM), suggesting the target compound’s benzamide-thiazole system could be optimized for similar targets .

Comparative Data Table

Compound Name Core Structure Key Substituents Spectral Features (IR/NMR) Bioactivity Insights
Target Compound Thiazole-benzamide Tetrahydroisoquinoline-carbonyl Not reported Hypothesized kinase inhibition
4d () Thiazole-benzamide Morpholinomethyl, pyridin-3-yl ¹H NMR: δ 7.8 (thiazole H), HRMS: 487 Kinase inhibition potential
Triazole-thiones [7–9] () 1,2,4-Triazole-thione Sulfonylphenyl, difluorophenyl IR: 1247–1255 cm⁻¹ (C=S) Tautomer-dependent activity
Benzo[d]thiazole-3a–g () Benzothiazole-benzamide Carbamothioyl, substituted benzamides ¹³C NMR: δ 180 (C=S) Enzyme inhibition (EI)

Biological Activity

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide is a complex organic compound that combines a tetrahydroisoquinoline moiety with a thiazole and benzamide structure. This unique combination suggests potential pharmacological applications, particularly in neuropharmacology and oncology. Despite limited research data on this specific compound, similar structures have been investigated for various biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C24H21N3O4SC_{24}H_{21}N_{3}O_{4}S, with a molecular weight of 447.5 g/mol. The compound's structure features a thiazole ring attached to a benzamide group and a tetrahydroisoquinoline carbonyl moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃S
Molecular Weight447.5 g/mol
CAS Number955699-24-8

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains by disrupting cell membranes or inhibiting essential microbial enzymes . The minimum inhibitory concentration (MIC) for related compounds has been reported in the range of 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

Anticancer Properties

The tetrahydroisoquinoline core is often associated with anticancer activity. Similar compounds have been identified as selective estrogen receptor modulators and have demonstrated the ability to inhibit kinases involved in cancer cell proliferation . In vitro studies on related benzamide derivatives have shown promising results in inhibiting cell growth in various cancer cell lines.

Neuropharmacological Effects

Tetrahydroisoquinolines are known for their neuropharmacological properties. Compounds with this structure have been studied for their potential effects on neurotransmitter systems and neuroprotection . Although specific studies on this compound are scarce, its structural components suggest it may influence neurochemical pathways.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various thiazole derivatives against multiple bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition zones comparable to standard antibiotics like ceftriaxone .

Study 2: Anticancer Activity

Research focusing on benzamide derivatives revealed that certain compounds inhibited RET kinase activity effectively in cancer models. These findings suggest that this compound could be a candidate for further exploration as an anticancer agent due to its structural similarities .

Q & A

Q. Advanced

  • Thiazole ring : Enhances metabolic stability; methylation at C4 reduces CYP450-mediated oxidation .
  • Tetrahydroisoquinoline-carbonyl : Improves blood-brain barrier penetration via logP optimization (target ~2.5) .
  • Benzamide : Replaceable with sulfonamides for improved solubility (e.g., logS > -4) without losing affinity .
    Structure-activity relationship (SAR) studies suggest that halogenation (e.g., Cl at the benzamide para position) enhances target selectivity by 30% .

How are in vitro cytotoxicity assays designed to evaluate anticancer potential?

Basic
Standard protocols include:

  • Cell lines : NCI-60 panel or patient-derived xenograft (PDX) models .
  • Dose-response curves : 72-hour exposure with IC₅₀ calculation via MTT assay .
  • Controls : Doxorubicin (positive) and DMSO (vehicle control).
    Data interpretation must account for batch variability in cell viability (e.g., ±10% CV) and confirm apoptosis via flow cytometry (Annexin V/PI staining) .

What synthetic modifications resolve poor aqueous solubility?

Q. Advanced

  • Prodrug strategies : Phosphate esterification of the benzamide -OH group increases solubility 5-fold .
  • Co-crystallization : Use of cyclodextrins or co-solvents (e.g., PEG-400) in formulation .
  • Ionizable groups : Introduce morpholine or piperazine sulfonamides to adjust pKa (target 6.5–7.5) .

How do researchers validate target engagement in complex biological systems?

Q. Advanced

  • Cellular thermal shift assay (CETSA) : Quantifies target protein stabilization upon compound binding .
  • Photoaffinity labeling : Incorporation of a diazirine moiety into the benzamide enables covalent crosslinking for pull-down assays .
  • SPR spectroscopy : Measures real-time binding kinetics (ka/kd) with recombinant proteins .

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